molecular formula C14H12N4O4S B2938996 N-(2-methyl-5-nitrophenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 865591-09-9

N-(2-methyl-5-nitrophenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B2938996
CAS No.: 865591-09-9
M. Wt: 332.33
InChI Key: JJXHNLCAFSVPTF-UHFFFAOYSA-N
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Description

N-(2-methyl-5-nitrophenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound featuring a fused thiazolo-pyrimidine core with a carboxamide substituent at position 4. The 2-methyl-5-nitrophenyl group attached to the carboxamide introduces steric bulk and electron-withdrawing effects, which influence its physicochemical and biological properties.

Properties

IUPAC Name

N-(2-methyl-5-nitrophenyl)-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O4S/c1-8-2-3-9(18(21)22)6-11(8)16-12(19)10-7-15-14-17(13(10)20)4-5-23-14/h2-3,6-7H,4-5H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJXHNLCAFSVPTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=CN=C3N(C2=O)CCS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methyl-5-nitrophenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves the cyclocondensation of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks. Common reagents used in this process include α-bromo ketones, chloroacetic acid, and terminal alkynes . The reaction conditions often involve heating the reactants in the presence of a base, such as triethylamine, under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound may involve the use of microwave-assisted multi-component reactions. This green chemistry approach allows for the synthesis of thiazolopyrimidine derivatives under solvent-free conditions, which is both environmentally friendly and efficient . The use of ionic liquids as catalysts can further enhance the reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-(2-methyl-5-nitrophenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various electrophiles such as alkyl halides. The reactions are typically carried out under mild conditions to prevent decomposition of the compound.

Major Products

The major products formed from these reactions include amino derivatives and substituted thiazolopyrimidines, which can exhibit enhanced biological activities .

Scientific Research Applications

N-(2-methyl-5-nitrophenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-methyl-5-nitrophenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with various molecular targets. The compound can inhibit the activity of enzymes involved in inflammation and bacterial cell wall synthesis . It may also interact with DNA, leading to the inhibition of tumor cell proliferation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The target compound’s nitro and methyl groups distinguish it from analogs. Key comparisons include:

Compound Name Molecular Formula Molecular Weight Key Substituents logP Melting Point (°C) Yield (%)
N-(2-ethylphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide C₁₅H₁₃N₃O₂S 299.35 2-ethylphenyl 1.83 N/A N/A
Ethyl-5-[3-nitrophenyl]-thiazolo[3,2-a]pyrimidine-6-carboxylate (4i) C₂₇H₂₃ClN₂O₂S 475.0 3-nitrophenyl, ethyl ester N/A 211–213 71
5-(4-Methoxyphenyl)-7-methyl-thiazolo[3,2-a]pyrimidine-6-carboxamide C₂₂H₂₀N₄O₃S 414.5 4-methoxyphenyl, methyl N/A N/A N/A
N-(3-chloro-4-methoxyphenyl)-2,3-dimethyl-thiazolo[3,2-a]pyrimidine-6-carboxamide C₁₆H₁₄ClN₃O₃S 363.8 3-chloro-4-methoxyphenyl, dimethyl N/A N/A N/A
  • Electron-Withdrawing vs. Electron-Donating Groups : The nitro group (target compound) increases polarity and may elevate melting points compared to methoxy or methyl analogs .

Crystallographic and Conformational Insights

  • Ring Puckering : X-ray studies of ethyl carboxylate analogs reveal a flattened boat conformation in the thiazolo-pyrimidine core, with dihedral angles between fused rings (e.g., 80.94° for a trimethoxybenzylidene derivative) . The nitro group in the target compound may alter crystal packing via hydrogen bonding (C–H···O) or dipole interactions .

Key Structural and Functional Differentiators

Nitro Group Positioning : The 5-nitro substituent on the phenyl ring (target) vs. 3-nitro (4i) may influence electronic distribution and metabolic stability .

Biological Activity

N-(2-methyl-5-nitrophenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a compound of significant interest due to its diverse biological activities. This article reviews its biological properties, including antimicrobial, anticancer, and anticonvulsant activities, supported by case studies and research findings.

Chemical Structure and Properties

The compound features a thiazolo-pyrimidine core structure with a nitrophenyl substituent that contributes to its biological activity. The molecular formula is C12H10N4O3SC_{12}H_{10}N_4O_3S, with a molecular weight of approximately 286.30 g/mol. The presence of the nitro group is particularly relevant for its interaction with biological targets.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit potent antimicrobial properties. A study evaluating various derivatives found that compounds similar to this compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 0.22 to 0.25 μg/mL for the most active derivatives in the series evaluated .

Table 1: Antimicrobial Activity of Thiazole Derivatives

CompoundMIC (μg/mL)Target Pathogen
7b0.22Staphylococcus aureus
100.25Escherichia coli
130.30Pseudomonas aeruginosa

Anticancer Activity

The compound's thiazole moiety has been linked to anticancer properties. Studies have shown that thiazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, the presence of electron-withdrawing groups significantly enhances the cytotoxicity of these compounds against cancer cell lines .

Case Study: SAR Analysis

A structure-activity relationship (SAR) analysis revealed that modifications on the thiazole ring significantly affect anticancer activity. Compounds with halogen substitutions exhibited higher cytotoxic effects compared to their non-substituted counterparts .

Anticonvulsant Activity

Thiazole-containing compounds have also been studied for their anticonvulsant properties. One study reported that certain thiazole derivatives provided significant protection against seizures in animal models. The mechanism appears to involve modulation of GABAergic neurotransmission and inhibition of excitatory neurotransmitter release .

Table 2: Anticonvulsant Activity of Thiazole Derivatives

CompoundED50 (mg/kg)Model Used
123.30PTZ-induced seizures
2>1000MES model

Q & A

Q. Table 1: Key Crystallographic Parameters

ParameterValue (from )
Dihedral angle80.94° (thiazolo/benzene)
C5 deviation0.224 Å
Hydrogen bond length2.89–3.12 Å (C–H···O)
Melting point427–428 K

Q. Table 2: Synthesis Optimization

ConditionYield Improvement Strategy
Reflux time8–10 hours (acetic acid)
RecrystallizationEthyl acetate-ethanol (3:2)
Coupling agentChloroacetic acid

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